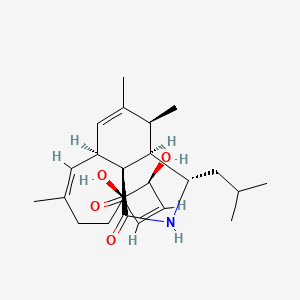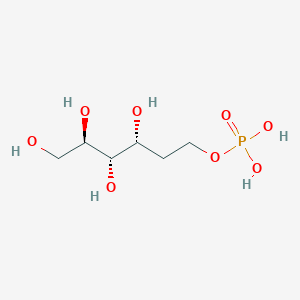
Bis-(4-hydroxybenzyl)ether
Overview
Description
Bis-(4-hydroxybenzyl)ether is a chemical compound with the molecular formula C14H14O3 . It has an average mass of 230.259 Da and a monoisotopic mass of 230.094299 Da . This ether is linked to two 4-hydroxybenzyl groups . It is isolated from the tubers of Gastrodia elata and acts as a platelet aggregation inhibitor .
Molecular Structure Analysis
The molecular structure of Bis-(4-hydroxybenzyl)ether consists of 14 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure is characterized by two 4-hydroxybenzyl groups linked by an ether bond .Physical And Chemical Properties Analysis
Bis-(4-hydroxybenzyl)ether has a molecular solubility of -3.136 and a molecular volume of 153.66 . It has a molecular surface area of 226.9 and a molecular polar surface area of 49.69 . It has 4 rotatable bonds, 3 hydrogen acceptors, and 2 hydrogen donors .Scientific Research Applications
Antioxidant Properties
Bis-(4-hydroxybenzyl)ether demonstrates significant antioxidant properties. For instance, Duan, Li, and Wang (2007) identified bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether from marine red algae, noting its potent radical-scavenging activity, outperforming known controls like butylated hydroxytoluene (Duan, Li, & Wang, 2007). This indicates its potential as a natural antioxidant in various applications.
Chemical Synthesis and Reactions
In chemical synthesis, Thiemann (2018) explored the liquid etherification of alkoxybenzyl alcohols, including bis(4-alkoxybenzyl) ethers. This process is crucial for the formation of complex organic compounds, highlighting the versatility of bis-(4-hydroxybenzyl)ether in synthetic chemistry (Thiemann, 2018).
Potential in Diabetes Treatment
Bis-(4-hydroxybenzyl)ether shows promise in treating diabetes. Liu et al. (2011) reported on the synthesis and α-glucosidase inhibitory mechanisms of bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, suggesting its potential as an α-glucosidase inhibitor for type 2 diabetes treatment (Liu, Zhang, Wei, & Lin, 2011).
Mass Spectrometry Analysis
In analytical chemistry, Guo et al. (2007) used electron ionization time-of-flight and electrospray ionization triple-quadrupole mass spectrometry to analyze bis(bibenzyl) compounds, including types with biphenyl ether bonds. This highlights the compound's relevance in advancing analytical methodologies (Guo, Xing, Xie, Qu, Gao, & Lou, 2007).
Interaction with DNA Molecules
Bis-(4-hydroxybenzyl)ether interacts with DNA molecules, indicating its potential in genetic studies and pharmaceutical applications. Liu et al. (2014) found that bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a related compound, inhibits the growth of Botrytis cinerea and interacts with DNA, suggesting a mechanism for its antifungal properties (Liu, Wang, Xiao, Xu, Liu, & Xu, 2014).
Safety And Hazards
properties
IUPAC Name |
4-[(4-hydroxyphenyl)methoxymethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOMKVVSXFCESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415689 | |
| Record name | Phenol, 4,4'-[oxybis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(4-hydroxybenzyl)ether | |
CAS RN |
76890-93-2 | |
| Record name | 4,4′-Dihydroxydibenzyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76890-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-[oxybis(methylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237321.png)
![N-[(E)-11-[(24Z)-12,16-Dihydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1237323.png)






![N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1237334.png)
![N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide](/img/structure/B1237335.png)
